molecular formula C16H21N5O2 B2434887 benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921144-74-3

benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2434887
CAS No.: 921144-74-3
M. Wt: 315.377
InChI Key: XLRFQYJHYADNQE-UHFFFAOYSA-N
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Description

Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a benzyl group, a cyclohexyl group, and a tetrazole ring, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

Tetrazole derivatives have been known to show affinity to various receptors . For instance, some tetrazole derivatives have shown affinity to benzodiazepine receptors .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound might interact with its targets in a similar way as carboxylic acids do.

Biochemical Pathways

Tetrazoles have been used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound might affect similar biochemical pathways as carboxylic acids.

Pharmacokinetics

It is known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids . This suggests that the compound might have similar pharmacokinetic properties as carboxylic acids.

Result of Action

Many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .

Action Environment

It is known that tetrazoles are resistant to biological degradation , suggesting that the compound might be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Properties

IUPAC Name

benzyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFQYJHYADNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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